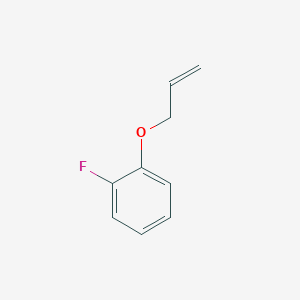

1-fluoro-2-(prop-2-en-1-yloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABBMHBZKPIFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Growing Importance of Fluorinated Organic Scaffolds in Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. tandfonline.comnih.govomicsonline.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physical properties of a compound. mdpi.com

In the pharmaceutical industry, the strategic placement of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. tandfonline.comnih.govresearchgate.net This is often attributed to fluorine's ability to alter the acidity or basicity of nearby functional groups and to block sites of metabolic oxidation. mdpi.com Consequently, a significant percentage of modern pharmaceuticals contain at least one fluorine atom. nih.govomicsonline.org The presence of the fluorine atom in 1-fluoro-2-(prop-2-en-1-yloxy)benzene suggests its potential as a building block in the synthesis of novel bioactive compounds.

A Closer Look at Aryl Ether Architectures and Their Chemical Significance

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. fiveable.me This structural unit is found in a wide range of natural products, pharmaceuticals, and advanced materials. acs.org The ether linkage in aryl ethers imparts chemical stability, while the aromatic ring can be readily functionalized through electrophilic aromatic substitution reactions. fiveable.me

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with classic methods like the Williamson ether synthesis and more modern transition-metal-catalyzed cross-coupling reactions being widely employed. acs.orgrsc.orgorganic-chemistry.org Aryl ethers serve as versatile intermediates in organic synthesis, and their prevalence underscores their chemical relevance. fiveable.menumberanalytics.com

Situating 1 Fluoro 2 Prop 2 En 1 Yloxy Benzene in the Study of Aromatic Compounds

1-fluoro-2-(prop-2-en-1-yloxy)benzene is an ortho-substituted fluorinated aryl allyl ether. Its structure is a valuable platform for studying the interplay of electronic and steric effects on chemical reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, while the allyloxy group can participate in resonance. These competing electronic factors influence the reactivity of the aromatic ring towards electrophilic substitution.

A key reaction anticipated for this molecule is the Claisen rearrangement, a thermal pericyclic reaction characteristic of aryl allyl ethers. This reaction would lead to the formation of a 2-allyl-6-fluorophenol, providing a pathway to more complex phenolic structures. The fluorine atom at the ortho position is expected to influence the regioselectivity and rate of this rearrangement.

Below is a data table summarizing the key structural features of this compound:

| Property | Value |

| Molecular Formula | C₉H₉FO |

| IUPAC Name | This compound |

| Molar Mass | 152.17 g/mol |

| Key Functional Groups | Fluorine, Alkene, Aryl Ether |

Future Research Directions and Unresolved Questions

Strategic Approaches to Aryl Allyl Ether Synthesis

The formation of the aryl-oxygen-allyl bond in the target molecule can be approached through two main strategies: nucleophilic attack on the aromatic ring or, more commonly, nucleophilic attack by a phenoxide on an allylic electrophile.

Nucleophilic Aromatic Substitution Pathways for Fluorinated Aryl Ethers

Nucleophilic Aromatic Substitution (SNAr) is a viable pathway for creating aryl ethers, particularly with fluorine-substituted arenes. mdpi.com In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The fluorine atom, due to its high electronegativity, activates the aromatic ring towards nucleophilic attack and can itself serve as an effective leaving group.

For the synthesis of fluorinated aryl ethers, an alkoxide nucleophile attacks the fluorinated benzene (B151609) ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). While this pathway is synthetically useful, for producing this compound, the more direct approach is the allylation of the corresponding fluorophenol, where the fluorine atom remains in the final product.

Allylation Reactions of Fluorophenols

The most common and direct method for synthesizing this compound is the allylation of 2-fluorophenol. This reaction typically follows the Williamson ether synthesis model. In this process, the phenolic proton of 2-fluorophenol is removed by a base to form a 2-fluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking an allyl electrophile, such as allyl bromide or allyl chloride, to form the desired aryl allyl ether.

This method is highly efficient and allows for the straightforward introduction of the allyl group onto the phenolic oxygen. The reactivity of the phenol (B47542) and the choice of the allylating agent and base are key factors in the success of the synthesis.

Optimized Synthetic Protocols for this compound

Optimization of the synthetic protocol is crucial for achieving high yields and purity of the target compound. This involves careful selection of reaction conditions and catalysts.

Reaction Conditions and Catalyst Selection in Etherification

The Williamson ether synthesis of this compound from 2-fluorophenol and an allyl halide is influenced by several factors.

Key Reaction Components:

Starting Materials: 2-Fluorophenol and an allyl halide (e.g., allyl bromide).

Base: A base is required to deprotonate the phenol. Anhydrous potassium carbonate (K2CO3) is commonly used. Other bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3) can also be employed.

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile is typically used. These solvents effectively dissolve the reactants and facilitate the nucleophilic substitution reaction.

Reaction Conditions: The reaction is typically carried out by stirring the 2-fluorophenol, allyl halide, and base in the chosen solvent at an elevated temperature (often reflux) for several hours. Progress is monitored by techniques like thin-layer chromatography (TLC). After the reaction is complete, a standard workup involving extraction and washing is performed, followed by purification, usually by column chromatography.

While the traditional Williamson synthesis does not strictly require a catalyst, alternatives using different allylating agents may employ transition metal catalysts. For instance, palladium-catalyzed O-allylation of phenols can be achieved using allylic acetates. rsc.orgrsc.org Ruthenium catalysts have also been reported for the allylation of phenols. universiteitleiden.nl

| Parameter | Typical Condition | Alternative/Notes |

|---|---|---|

| Substrate | 2-Fluorophenol | - |

| Allylating Agent | Allyl bromide | Allyl chloride, Allyl acetate (with Pd catalyst) |

| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH) |

| Solvent | Acetone, DMF | Acetonitrile, THF |

| Temperature | Reflux (50-100 °C) | Room temperature to 150 °C depending on reactants |

| Catalyst | None (for Williamson) | Palladium or Ruthenium complexes (for other allylating agents) rsc.orguniversiteitleiden.nl |

Regioselectivity and Yield Enhancement in this compound Synthesis

A key consideration in the allylation of phenols is regioselectivity, specifically the competition between O-allylation (formation of an ether) and C-allylation (formation of a C-C bond at the ortho or para position).

Under the basic conditions of the Williamson ether synthesis, the formation of the phenoxide ion strongly favors nucleophilic attack by the oxygen atom, leading to high selectivity for the O-allylated product, this compound. In contrast, some catalytic systems, particularly in the absence of a strong base, can favor C-allylation. universiteitleiden.nl Therefore, the classic Williamson approach is preferred for maximizing the yield of the desired ether.

Factors to Enhance Yield:

Anhydrous Conditions: Using anhydrous solvents and reagents is important as water can compete with the phenoxide as a nucleophile and deactivate strong bases.

Stoichiometry: A slight excess of the allylating agent and base is often used to ensure complete conversion of the 2-fluorophenol.

Reaction Time and Temperature: Optimization of these parameters is necessary to drive the reaction to completion while minimizing the formation of side products.

Purification: Efficient purification, typically through column chromatography, is essential to isolate the product in high purity.

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described can be readily adapted to produce a variety of structural analogues and derivatives by modifying either the fluorophenol starting material or the allylating agent.

Synthesis of Analogues by Varying the Aromatic Ring: Isomeric analogues can be synthesized by starting with different isomers of fluorophenol. For example, using 4-fluorophenol would yield 1-fluoro-4-(prop-2-en-1-yloxy)benzene. Introducing other substituents on the benzene ring, such as a cyano group (e.g., starting with 2-fluoro-3-hydroxybenzonitrile), allows for the creation of more complex derivatives. asianpubs.org

Synthesis of Derivatives by Varying the Unsaturated Side Chain: Derivatives with different unsaturated side chains can be prepared by using different electrophiles in place of allyl bromide. For instance, using propargyl bromide results in the corresponding alkyne derivative, 1-fluoro-2-(prop-2-yn-1-yloxy)benzene. bldpharm.com The use of substituted allyl halides, such as crotyl bromide (1-bromo-2-butene) or methallyl chloride (3-chloro-2-methylpropene), would yield derivatives with substituted side chains.

| Aromatic Precursor | Allylating/Alkylating Agent | Resulting Product Name |

|---|---|---|

| 2-Fluorophenol | Allyl Bromide | This compound |

| 4-Fluorophenol | Allyl Bromide | 1-fluoro-4-(prop-2-en-1-yloxy)benzene |

| 2-Fluorophenol | Propargyl Bromide | 1-fluoro-2-(prop-2-yn-1-yloxy)benzene |

| 2-Fluorophenol | Crotyl Bromide | 1-(but-2-en-1-yloxy)-2-fluorobenzene |

| 3-Fluorophenol | Allyl Bromide | 1-fluoro-3-(prop-2-en-1-yloxy)benzene |

Synthesis of Related Fluoro-Substituted Aryl Alkenyl Ethers

The synthesis of fluoro-substituted aryl alkenyl ethers, such as this compound, can be achieved through several established organic chemistry reactions. The most common and direct approach is the Williamson ether synthesis. This method involves the reaction of a fluorophenoxide salt with an alkenyl halide. Specifically, 2-fluorophenol can be deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophile then displaces a halide from an allyl halide, like allyl bromide, to form the target aryl allyl ether.

Alternatively, transition metal-catalyzed cross-coupling reactions represent a powerful strategy for forming the C–O bond of aryl ethers. While traditionally used for C–C and C–N bond formation, modern palladium and copper catalytic systems have been developed for the etherification of aryl halides. In this approach, an aryl fluoride or a more reactive aryl halide (like a bromide or iodide) could be coupled with an allyl alcohol derivative under catalytic conditions. For instance, nickel/copper catalytic systems have been shown to be effective for the cross-coupling of phenols and vinyl halides to produce aryl-vinyl ethers. organic-chemistry.org

The table below summarizes common synthetic approaches for this class of compounds.

| Method | Reactants | Typical Reagents/Catalysts | Description |

| Williamson Ether Synthesis | Fluorophenol + Alkenyl Halide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | A nucleophilic substitution where a fluorophenoxide displaces a halide from an alkenyl halide. rsc.org |

| Buchwald-Hartwig Etherification | Fluoroaryl Halide/Triflate + Alkenyl Alcohol | Palladium or Copper Catalyst, Ligand, Base | A transition metal-catalyzed cross-coupling reaction forming the aryl-O-alkenyl bond. |

| Ullmann Condensation | Fluoroaryl Halide + Alkenyl Alcohol | Copper Catalyst, Base, High Temperature | A copper-catalyzed nucleophilic aromatic substitution reaction. union.edu |

Preparation of Alkynyl Analogues: 1-fluoro-2-(prop-2-yn-1-yloxy)benzene

The alkynyl analogue, 1-fluoro-2-(prop-2-yn-1-yloxy)benzene, is a valuable compound in chemical synthesis, particularly as a building block in medicinal chemistry and click chemistry. Its preparation generally follows the Williamson ether synthesis, which has been shown to be a convenient and high-yielding method for various (prop-2-ynyloxy)benzene derivatives.

The typical synthesis involves reacting a substituted phenol with propargyl bromide. For the fluoro-substituted analogue, 2-fluorophenol would be treated with propargyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated in situ, attacks the primary carbon of propargyl bromide, displacing the bromide ion. Studies on related substituted phenols have shown that electron-withdrawing groups can facilitate the formation of the phenoxide ion, often leading to good product yields.

The reaction conditions for the synthesis of various substituted (prop-2-ynyloxy)benzene derivatives have been optimized, as detailed in the following table based on analogous preparations.

| Substituted Phenol | Base (Equivalents) | Solvent | Time (hours) | Yield (%) |

|---|---|---|---|---|

| 4-bromo-2-chlorophenol | K₂CO₃ (3.5) | Acetone | 16 | 79 |

| 2-bromo-4-methylphenol | K₂CO₃ (2.0) | Acetone | 5 | 74 |

| 4-nitrophenol | K₂CO₃ (3.5) | Acetone | 5 | 76 |

Derivatization of the Allyloxy Moiety

The allyloxy group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives.

Isomerization: The double bond of the allyl group can be migrated to form the thermodynamically more stable prop-1-enyl ether. This isomerization is typically catalyzed by transition metal complexes or strong bases. For example, catalysts based on ruthenium, palladium, and iridium have been shown to effectively and stereoselectively convert aryl allyl ethers into the corresponding (E)- or (Z)-propenyl ethers. rsc.orgresearchgate.netrsc.org Strong bases like lithium diisopropylamide (LDA) can also promote this conversion, often with high stereoselectivity for the (Z)-isomer. organic-chemistry.org

Claisen Rearrangement: As an aryl allyl ether, the compound can undergo the classic thermal or Lewis acid-catalyzed Claisen rearrangement. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement involves the migration of the allyl group from the oxygen atom to the ortho position of the benzene ring, forming an ortho-allyl phenol. In the case of this compound, this would lead to the formation of 2-allyl-6-fluorophenol. The presence of fluorine on the vinyl fragment has been noted to greatly facilitate the Claisen rearrangement in related systems. thieme-connect.de

Cleavage (Deprotection): The allyloxy group is often used as a protecting group for phenols due to its stability under many conditions and its selective cleavability. Deprotection can be achieved using various transition metal catalysts, most commonly palladium(0) complexes in the presence of a scavenger. This process typically involves the formation of a π-allyl palladium intermediate, which is then intercepted to release the free phenol. organic-chemistry.org

Cross-Coupling Reactions: The allylic ether can also act as an electrophile in certain cross-coupling reactions. Nickel-pincer complexes, for example, have been used to catalyze the reaction of allylic aryl ethers with aryl Grignard reagents, leading to the formation of allylbenzene derivatives through C–C bond formation. nih.gov

The table below summarizes key derivatization reactions of the allyloxy group.

| Reaction Type | Product Type | Typical Reagents | Reference |

|---|---|---|---|

| Isomerization | Aryl prop-1-enyl ether | Ruthenium, Palladium, or Iridium catalysts; LDA | rsc.orgresearchgate.netrsc.orgorganic-chemistry.org |

| Claisen Rearrangement | ortho-Allyl phenol | Heat or Lewis Acid | thieme-connect.dechempedia.info |

| Cleavage (Deprotection) | Phenol | Pd(0) catalyst + scavenger (e.g., barbituric acid) | organic-chemistry.org |

| Cross-Coupling | Allylbenzene derivative | Nickel catalyst + Grignard reagent | nih.gov |

Reactions Involving the Allyl Ether Linkage

The allyl ether group is a prominent feature of the molecule, offering a gateway to significant structural modifications through rearrangements and metathesis reactions.

Thermal Rearrangements (e.g., Claisen Rearrangement) of this compound

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the nih.govnih.gov-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol upon heating. This concerted, intramolecular process proceeds through a cyclic six-membered transition state. In the case of this compound, thermal rearrangement leads to the formation of 2-allyl-6-fluorophenol.

The reaction mechanism involves the movement of six pi electrons, resulting in the cleavage of the C-O ether bond and the formation of a new C-C bond at the ortho position of the aromatic ring. The initial product is a dienone intermediate, which then rapidly tautomerizes to the more stable phenolic form.

While thermal conditions (typically high temperatures) are traditionally used to effect this transformation, the reaction can be significantly accelerated by the use of Lewis or Brønsted acids. For instance, dissolving allyl phenyl ethers in trifluoroacetic acid has been shown to increase the reaction rate by a factor of approximately 10^5 compared to the thermal rearrangement. nih.govutc.edu This acceleration is attributed to the protonation of the ether oxygen, which facilitates the C-O bond cleavage.

Table 1: Comparison of Thermal and Acid-Catalyzed Claisen Rearrangement

| Reaction Condition | Catalyst | Temperature | Product | Notes |

|---|---|---|---|---|

| Thermal | None | High | 2-allyl-6-fluorophenol | Standard conditions for Claisen rearrangement. |

| Acid-Catalyzed | Trifluoroacetic Acid | Room Temperature | 2-allyl-6-fluorophenol | Significantly accelerated reaction rate. nih.govutc.edu |

Olefin Metathesis and Related Transformations

Olefin metathesis has emerged as a versatile tool for the formation of carbon-carbon double bonds. The terminal alkene of the allyl group in this compound can participate in various metathesis reactions, such as cross-metathesis and ring-closing metathesis (RCM).

A notable application involving a related structure is the use of a 2-allyl-4-fluorophenyl auxiliary for relay ring-closing metathesis (RRCM). In the synthesis of (+)-Didemniserinolipid B, a diene derived from 2-allyl-4-fluorophenol was subjected to RCM. The presence of the ortho-allyl group on the fluorinated phenyl ring facilitated the metathesis reaction. google.com

In this specific example, the reaction of a diene containing the 2-allyl-4-fluorophenyl moiety with the first-generation Grubbs' catalyst at room temperature resulted in the formation of the desired bicyclic ketal in an 82% yield. google.com The proposed mechanism involves the initiation of the catalyst at the sterically unhindered allyl group of the aryl ether, which then participates in an intramolecular ring-closing event. google.com

Table 2: Relay Ring-Closing Metathesis of a Diene Derived from a Fluorinated 2-Allylphenol

| Substrate | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Diene with 2-allyl-4-fluorophenyl auxiliary | Grubbs' Catalyst (1st Gen) | CH₂Cl₂ | Room Temp. | Bicyclic Ketal | 82% | google.com |

Impact of the Fluorine Substituent on Reactivity

The fluorine atom at the ortho position exerts a significant influence on the reactivity of the aromatic ring, primarily through its strong inductive electron-withdrawing effect and its ability to act as a directing group in certain reactions.

Influence on Aromatic Ring Activation/Deactivation for Electrophilic Reactions

The fluorine atom is a deactivating substituent for electrophilic aromatic substitution due to its high electronegativity, which withdraws electron density from the benzene ring via the sigma bond. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. However, like other halogens, fluorine is an ortho, para-director. This directing effect is due to the donation of a lone pair of electrons from the fluorine into the pi-system of the ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during ortho and para attack.

Participation in Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The fluorine atom can function as a moderate directing group for ortho-lithiation. libretexts.org

For this compound, the fluorine atom can direct the lithiation to the C3 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. The allyloxy group itself is generally a weaker directing group than fluorine. The reaction is typically carried out at low temperatures using a strong lithium base such as n-butyllithium or s-butyllithium in an ethereal solvent like tetrahydrofuran (THF).

Reactions at the Unsaturated Alkene Functionality

The terminal double bond of the allyl group is susceptible to a variety of addition reactions, providing a pathway to further functionalize the molecule without altering the aromatic core.

Common electrophilic addition reactions that can be anticipated for the alkene functionality include:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a vicinal dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) would lead to the formation of a haloalkane. This reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon.

Hydroboration-Oxidation: This two-step procedure would result in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 3-(2-fluorophenoxy)propan-1-ol. The reaction proceeds via a syn-addition of the borane, followed by oxidation with retention of stereochemistry. wikipedia.org

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, 2-((2-fluorophenoxy)methyl)oxirane.

Wacker Oxidation: The palladium-catalyzed oxidation of the terminal alkene in the presence of water would yield a methyl ketone, 1-(2-fluorophenoxy)propan-2-one. libretexts.org This transformation is a valuable method for converting terminal olefins into carbonyl compounds.

Hydrogenation and Reduction Pathways

The selective reduction of this compound primarily targets the allyl double bond, leaving the aromatic ring and the carbon-fluorine bond intact under standard catalytic hydrogenation conditions. This chemoselectivity is due to the high stability of the benzene ring and the significant strength of the C-F bond.

Hydrogenation of the allyl group to a propyl group can be achieved using various catalysts.

| Catalyst | Product | Comments |

| Palladium on Carbon (Pd/C) | 1-fluoro-2-propoxybenzene | A common and efficient catalyst for the hydrogenation of alkenes under mild conditions (e.g., H₂ gas at atmospheric pressure). |

| Platinum(IV) oxide (PtO₂) | 1-fluoro-2-propoxybenzene | Also known as Adams' catalyst, it is effective for hydrogenating the allyl double bond. |

| Raney Nickel (Raney Ni) | 1-fluoro-2-propoxybenzene | A cost-effective alternative, though sometimes requiring higher pressures or temperatures. |

Conversely, reduction of the fluorobenzene ring or cleavage of the C-F bond (hydrodefluorination) is considerably more challenging. The C-F bond is the strongest single bond to carbon, making it generally inert to catalytic hydrogenation that readily reduces other functional groups. Achieving hydrodefluorination typically requires harsh conditions or specialized catalytic systems, such as Raney Nickel in the presence of a base like NaOH or complex transition-metal catalysts designed for C-F bond activation. The selective hydrogenation of the allyl group is therefore the predominant reduction pathway under mild conditions.

Halogenation and Hydrohalogenation Reactions

The allyl group of this compound readily undergoes electrophilic addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).

Halogenation : The reaction with bromine (Br₂) or chlorine (Cl₂) is expected to proceed via a standard electrophilic addition mechanism, leading to the formation of a dihalogenated propyl ether. The reaction would yield 1-(2,3-dibromopropoxy)-2-fluorobenzene or 1-(2,3-dichloropropoxy)-2-fluorobenzene, respectively.

Hydrohalogenation : The addition of hydrohalic acids like HBr follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. This would result in the formation of 1-(2-bromopropoxy)-2-fluorobenzene.

Electrophilic aromatic substitution on the benzene ring is less favorable under these conditions without a Lewis acid catalyst. The allyloxy and fluoro groups are both ortho-, para-directing activators for electrophilic aromatic substitution, with the fluorine atom having a deactivating inductive effect but a resonance-donating effect. stackexchange.com However, the high reactivity of the allyl double bond ensures that electrophilic addition is the preferred reaction pathway.

Cycloaddition Reactions

The carbon-carbon double bond of the allyl group can participate as a 2π-electron component in cycloaddition reactions. wikipedia.orglibretexts.org

Diels-Alder Reaction : As a dienophile, the allyl group of this compound can react with a conjugated diene to form a six-membered ring. nih.gov The presence of the electron-withdrawing fluorinated aryl group can influence the reactivity of the dienophile, although fluoroalkenes sometimes exhibit lower reactivity in Diels-Alder reactions compared to their non-fluorinated counterparts. nih.gov For instance, a reaction with cyclopentadiene would yield a substituted norbornene derivative.

1,3-Dipolar Cycloaddition : This reaction involves the combination of a 1,3-dipole with the allyl group (the dipolarophile) to form a five-membered heterocyclic ring. For example, reaction with a nitrile oxide would produce an isoxazoline, while reaction with an azide could yield a triazoline. The electronic nature of the fluorinated aryl substituent can affect the reaction rate and regioselectivity. sigmaaldrich.com

Advanced Synthetic Transformations Utilizing this compound

The unique combination of functional groups in this compound makes it a valuable substrate for more advanced synthetic transformations, including cross-coupling chemistry and various functional group interconversions.

Cross-Coupling Chemistry (e.g., Heck, Suzuki-Miyaura)

Cross-coupling reactions offer powerful methods for C-C bond formation. The reactivity of this compound in such reactions is dictated by which part of the molecule participates.

Reactions at the C-F Bond : The C-F bond is generally considered unreactive in palladium-catalyzed cross-coupling reactions due to its high bond energy. nih.govdigitellinc.com Activating the aryl fluoride for reactions like Suzuki-Miyaura or Heck coupling typically requires harsh conditions, specialized ligands, or the presence of strongly electron-withdrawing groups on the aromatic ring. nih.govrsc.orgacs.org While challenging, palladium-catalyzed cross-couplings of activated aryl fluorides have been reported. rsc.orgrsc.org

Reactions involving the Allyl Group : The allyl group can participate in certain cross-coupling reactions. For instance, cobalt-catalyzed C-H allylation of aromatic carboxamides has been demonstrated using allyl aryl ethers as the allylating agent. ehu.es

Below is a table summarizing potential cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product | Notes |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst with specialized ligands | 2-Allyloxy-biphenyl derivative | Requires activation of the C-F bond. nih.govrsc.org |

| Heck Reaction | Alkene | Pd catalyst | 2-Allyloxy-stilbene derivative | C-F bond activation is the key challenge. mdpi.comsemanticscholar.orgacs.org |

Functional Group Interconversions

The allyl ether and aryl fluoride moieties can be transformed into a variety of other functional groups.

Isomerization of the Allyl Group : The allyl ether can undergo isomerization to the thermodynamically more stable (Z)-propenyl ether. This transformation is often catalyzed by transition metal complexes, such as those of ruthenium, or strong bases like potassium tert-butoxide. organic-chemistry.orgresearchgate.net This creates a vinyl ether, which is a versatile synthetic intermediate. organic-chemistry.orgfiveable.mescite.ai

Claisen Rearrangement : When heated, aryl allyl ethers undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement known as the Claisen rearrangement. chegg.com In this concerted, pericyclic reaction, the allyl group migrates from the oxygen to the ortho position of the aromatic ring. For this compound, this would primarily yield 2-allyl-6-fluorophenol, as the other ortho position is blocked.

Ether Cleavage : The allyl ether linkage can be cleaved to reveal the corresponding phenol, 2-fluorophenol. This deprotection can be achieved under various conditions, including palladium-catalyzed methods using nucleophiles like barbituric acid derivatives or reductive methods. organic-chemistry.orgacsgcipr.orgorganic-chemistry.org Strong acids like HBr or HI can also cleave the ether, though this may not be compatible with all substrates. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom can be displaced by a strong nucleophile if the aromatic ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the allyloxy group is not strongly activating for SNAr. However, under specific conditions, such as photoredox catalysis, even electron-rich fluoroarenes can undergo nucleophilic substitution. unc.edulibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Interpretation

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the allyl group protons. The aromatic region would likely display complex multiplets due to spin-spin coupling between the four adjacent protons and through-space coupling with the fluorine atom. The allyl group would exhibit characteristic signals: a doublet of triplets for the -O-CH₂- protons, and multiplets for the vinylic protons (-CH=CH₂). The integration of these signals would correspond to the number of protons in each environment.

Carbon (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum would reveal nine distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbon atom attached to the fluorine (C-1) would appear as a doublet with a large coupling constant (¹JCF). The carbon attached to the oxygen (C-2) would also be influenced by the fluorine, showing a smaller coupling constant (²JCF). The remaining four aromatic carbons and the three carbons of the allyl group would appear at their characteristic chemical shifts, with their assignments confirmed by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

Fluorine (¹⁹F) NMR Spectroscopic Investigations

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, the spectrum would be expected to show a single signal for the fluorine atom. The multiplicity of this signal would be a multiplet due to coupling with the ortho, meta, and para protons on the benzene ring, providing further structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

The IR spectrum provides information about the functional groups present in a molecule. Key vibrational modes for this compound would include C-H stretching vibrations for the aromatic and vinylic protons, C=C stretching for the aromatic ring and the allyl double bond, and a prominent C-O-C stretching band for the ether linkage. A C-F stretching vibration would also be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Probing

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions of the benzene ring. The substitution on the ring would influence the exact wavelength and intensity of these absorptions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₉H₉FO), HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm its elemental formula, distinguishing it from other isomers.

Further research and experimental work are required to generate the specific data necessary for a complete spectroscopic characterization and structural elucidation of this compound.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation

A comprehensive search of crystallographic databases and scientific literature did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed analysis of its solid-state molecular conformation, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

While X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of molecules in the solid state, such data is not available for the title compound. The determination of a crystal structure is contingent upon the successful growth of single crystals of sufficient quality, a process that is not always straightforward.

For related, but structurally simpler compounds, such as fluorinated anisole derivatives, some conformational studies have been conducted, primarily using gas-phase electron diffraction and computational methods. These studies indicate that the presence and position of a fluorine atom on the benzene ring can influence the preferred orientation of the ether linkage. However, the conformational behavior of the more flexible prop-2-en-1-yloxy group in the solid state remains undetermined without experimental X-ray diffraction data.

The following table would typically be populated with crystallographic data obtained from an X-ray diffraction experiment. In the absence of such data for this compound, it remains empty.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | Data Not Available |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = Å, b = Å, c = Å α = °, β = °, γ = ° |

| Volume | ų |

| Z | |

| Density (calculated) | g/cm³ |

| Absorption Coefficient | mm⁻¹ |

| Crystal Size | mm x mm x mm |

| Temperature | K |

| Radiation | |

| Reflections Collected | |

| Independent Reflections | |

| R-int | |

| Final R indices [I>2σ(I)] | R1 = , wR2 = |

| R indices (all data) | R1 = , wR2 = |

Further research involving the synthesis and crystallization of this compound would be required to perform an X-ray diffraction analysis and populate the table above with experimental data. Such an analysis would provide invaluable insights into the molecule's solid-state conformation, including the planarity of the benzene ring, the orientation of the prop-2-en-1-yloxy substituent relative to the ring, and the nature of any intermolecular interactions that dictate the crystal packing.

Computational Chemistry and Theoretical Investigations of 1 Fluoro 2 Prop 2 En 1 Yloxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to predict the properties of molecules like 1-fluoro-2-(prop-2-en-1-yloxy)benzene.

Geometry Optimization and Conformational Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, this involves not just finding a single stable structure but exploring its entire conformational landscape. The flexibility arises primarily from the rotation around the C-O-C ether linkage.

DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), can be used to locate various conformers (rotational isomers) and determine their relative energies. nih.gov The analysis typically involves a potential energy surface scan, where the dihedral angle of the C-O-C-C bond is systematically varied to identify all energy minima. The most stable conformer is the one with the lowest calculated energy. These calculations are crucial as the molecular conformation can significantly influence its physical and chemical properties. nih.govsapub.org

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311+G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-F | 1.35 Å |

| Bond Length | C(ar)-O | 1.37 Å |

| Bond Length | O-C(allyl) | 1.43 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Angle | C(ar)-O-C(allyl) | 118.5° |

| Dihedral Angle | C(ar)-C(ar)-O-C(allyl) | 85.0° |

Note: This data is illustrative and represents typical values for such structural motifs.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. science.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom, while the LUMO would likely be distributed across the aromatic π-system.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital |

| LUMO | -0.8 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 eV | Energy difference |

Note: These values are representative for similar aromatic ether compounds and are obtained through DFT calculations.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would show significant negative potential around the highly electronegative fluorine and oxygen atoms. In contrast, the hydrogen atoms of the benzene (B151609) ring and the allyl group would exhibit a positive potential. This visualization helps in understanding non-covalent interactions and reactive sites. walisongo.ac.id To quantify this, Natural Bond Orbital (NBO) analysis can be performed to calculate the partial charges on each atom, providing a more detailed picture of the electron distribution. walisongo.ac.id

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is extensively used to predict spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Predicting ¹⁹F NMR shifts can be challenging due to the high electron density of the fluorine atom, but modern computational methods can achieve good accuracy. nih.govuni-muenchen.de Calculated shifts are typically compared to a reference compound (like TMS for ¹H and ¹³C) to yield values that can be directly compared with experimental spectra. researchgate.net

Vibrational Frequencies: DFT can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations not only help in assigning experimental spectral bands to specific molecular vibrations (e.g., C-F stretch, C=C stretch) but also confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (H on C=C) | 5.95 ppm | 6.01 ppm |

| ¹³C NMR Shift (C-F) | 158.2 ppm | 157.5 ppm |

| ¹⁹F NMR Shift | -115.0 ppm | -114.5 ppm |

| Vibrational Frequency (C-F Stretch) | 1245 cm⁻¹ | 1230 cm⁻¹ |

Note: This table illustrates the typical agreement between calculated and experimental data.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods are also available. Ab initio methods are based on first principles of quantum mechanics without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach. More accurate, but computationally intensive, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can be used for higher accuracy, especially for systems where DFT might not perform well. nih.gov

On the other end of the spectrum, semi-empirical methods are much faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for very large molecules or for preliminary, rapid screening of conformational spaces before employing more rigorous methods.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

DFT and ab initio methods are excellent for calculating the properties of static, single molecules (often in a simulated vacuum or with an implicit solvent model). However, to understand the dynamic behavior of this compound over time, especially in a solvent, Molecular Dynamics (MD) simulations are employed.

MD simulations model the movements of atoms and molecules over a period of time by solving Newton's equations of motion. These simulations rely on a "force field" (like OPLS-AA or AMBER) to define the potential energy of the system. researchgate.net An MD simulation could be used to study how the molecule's conformation changes over time at a certain temperature, how it interacts with solvent molecules, and to calculate various thermodynamic properties, providing a more realistic picture of its behavior in a condensed phase.

Investigation of Reaction Mechanisms via Transition State Computations

The Claisen rearrangement of aryl allyl ethers, a thermally induced nih.govnih.gov-sigmatropic rearrangement, is a subject of significant interest in computational chemistry. For this compound, the reaction proceeds through a concerted pericyclic transition state, leading to the formation of an intermediate which then tautomerizes to the final product, 2-allyl-6-fluorophenol.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of this reaction mechanism. The process begins with the movement of the allyl group from the ether oxygen to the ortho position of the benzene ring. This occurs via a six-membered cyclic transition state. libretexts.org The presence of the fluorine atom at the ortho position introduces electronic effects that can influence the activation energy and the geometry of the transition state.

Following the sigmatropic shift, a non-aromatic intermediate, a 6-allyl-2-fluorocyclohexa-2,4-dien-1-one, is formed. libretexts.org This intermediate subsequently undergoes a rapid tautomerization to restore the aromaticity of the benzene ring, yielding the stable 2-allyl-6-fluorophenol product. DFT calculations can model this tautomerization step, which can be initiated by intermolecular proton transfer.

Table 1: Representative Theoretical Data for Claisen Rearrangement of an Analogous Aryl Allyl Ether

| Parameter | Value | Method |

| Activation Energy (Ea) | Varies (e.g., ~30-40 kcal/mol) | DFT |

| Transition State Geometry | Chair-like six-membered ring | DFT |

| Reaction Enthalpy (ΔH) | Exothermic | DFT |

Note: The data in this table is illustrative and based on general findings for the Claisen rearrangement of aryl allyl ethers. Specific values for this compound would require dedicated computational studies.

Theoretical Assessment of Electronic and Optical Properties, including Non-Linear Optics (NLO)

The electronic and optical properties of this compound can be theoretically assessed using computational methods such as DFT and Time-Dependent DFT (TD-DFT). These calculations provide insights into the molecular orbital energies, electronic transitions, and non-linear optical (NLO) response of the molecule.

The presence of the fluorine atom and the prop-2-en-1-yloxy group influences the electronic structure of the benzene ring. The fluorine atom, being highly electronegative, can act as an inductive electron-withdrawing group, while the ether oxygen can act as a π-donating group. This interplay of electronic effects governs the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resulting HOMO-LUMO gap. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and can influence the optical properties of the molecule.

Non-linear optical (NLO) properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. Molecules with significant NLO response typically possess a large dipole moment and a high degree of charge transfer. Computational studies on fluorinated aromatic compounds have shown that the introduction of fluorine can enhance NLO properties. researchgate.net

The key parameters for assessing NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using quantum chemical methods. For a molecule like this compound, the combination of the electron-donating ether group and the electron-withdrawing fluorine atom, along with the π-system of the benzene ring, could lead to a notable NLO response.

Table 2: Calculated Electronic and NLO Properties for an Analogous Fluorinated Aromatic Compound

| Property | Calculated Value | Method |

| HOMO-LUMO Gap | ~4-6 eV | DFT |

| Dipole Moment (μ) | ~1-3 Debye | DFT |

| First Hyperpolarizability (β) | Varies (e.g., 10⁻³⁰ esu) | DFT |

Note: The data in this table is representative of values found for analogous fluorinated aromatic compounds and is intended to provide a general understanding. Accurate values for this compound would necessitate specific theoretical calculations.

Computational investigations into the electronic absorption spectrum, calculated using TD-DFT, can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical spectra can be correlated with experimental UV-Vis spectroscopic data to validate the computational models. nih.gov

Advanced Applications of 1 Fluoro 2 Prop 2 En 1 Yloxy Benzene in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The unique combination of a fluoro group and an allyl ether on a benzene (B151609) ring positions 1-fluoro-2-(prop-2-en-1-yloxy)benzene as a potentially valuable, yet currently underutilized, building block in organic synthesis.

Precursor in the Synthesis of Functionalized Aromatic Compounds

The allyl ether moiety of this compound is a key functional group that can be readily transformed. One of the most significant reactions of aryl allyl ethers is the Claisen rearrangement, a thermal or acid-catalyzed process that results in the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring. In the case of this compound, this rearrangement would be expected to produce 2-allyl-6-fluorophenol. This transformation introduces a new carbon-carbon bond and a reactive allyl group onto the aromatic nucleus, opening pathways to a variety of further functionalizations.

The resulting 2-allyl-6-fluorophenol could serve as a precursor to a range of more complex molecules. For instance, the double bond of the allyl group can undergo various reactions such as oxidation, reduction, or addition reactions, allowing for the introduction of diverse functional groups. The phenolic hydroxyl group can be further modified, for example, through etherification or esterification.

Intermediate for the Construction of Complex Molecular Architectures

The potential of this compound as an intermediate for the construction of complex molecular architectures lies in the sequential reactivity of its functional groups. Following a potential Claisen rearrangement, the newly installed allyl group and the existing fluoro and hydroxyl groups on the aromatic ring can be selectively manipulated to build more intricate structures. For example, the allyl group could participate in ring-closing metathesis reactions to form heterocyclic systems, which are common motifs in pharmaceuticals and natural products.

Furthermore, the fluorine atom on the aromatic ring can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions and can also be a site for nucleophilic aromatic substitution under specific conditions. This allows for the controlled introduction of additional substituents, paving the way for the synthesis of highly substituted and complex aromatic compounds.

Potential in Polymer Chemistry and Advanced Materials

The presence of a polymerizable allyl group suggests that this compound could find applications in the field of polymer chemistry and the development of advanced materials.

Monomer in the Development of Specialty Polymers

The allyl group in this compound can potentially undergo polymerization through various mechanisms, including free-radical polymerization. As a monomer, it could be homopolymerized or copolymerized with other monomers to create polymers with specific properties. The incorporation of the fluoro-substituted phenyl group into the polymer backbone would be expected to impart unique characteristics to the resulting material.

Table 1: Potential Properties Imparted by this compound in Polymers

| Property | Potential Influence of the Monomer |

| Thermal Stability | The aromatic ring and the strong carbon-fluorine bond may enhance the thermal stability of the polymer. |

| Chemical Resistance | The fluorine atom could increase the polymer's resistance to chemical attack. |

| Dielectric Properties | The polar C-F bond might lead to polymers with interesting dielectric properties. |

| Refractive Index | The presence of the aromatic ring and fluorine could modify the refractive index of the polymer. |

Incorporation into Organic Electronic Materials

Fluorinated aromatic compounds are of significant interest in the field of organic electronics due to their influence on the electronic properties of materials. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can improve the stability of the material and facilitate charge injection and transport in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

While no specific studies on the incorporation of this compound into organic electronic materials have been found, its structure suggests it could be a valuable building block for the synthesis of new materials for this purpose. The allyl group provides a handle for further chemical modification or for anchoring the molecule to a polymer backbone or a surface.

Catalytic Applications and Ligand Design Incorporating this compound Scaffolds

The structure of this compound also presents possibilities for its use in the development of new catalysts and ligands for transition metal-catalyzed reactions.

Following functionalization, for example, through the Claisen rearrangement and subsequent modification of the allyl and hydroxyl groups, it is conceivable to synthesize molecules that can act as ligands for metal catalysts. The presence of heteroatoms like oxygen and the potential to introduce other coordinating groups would allow for the creation of chelating ligands. The fluorine atom could electronically tune the properties of the ligand, which in turn could influence the activity and selectivity of the metal catalyst.

For instance, the synthesis of bidentate or tridentate ligands incorporating the 2-allyl-6-fluorophenyl scaffold could lead to new catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. However, it must be reiterated that the scientific literature currently lacks specific examples of the use of this compound in this context.

Future Perspectives and Emerging Research Avenues for 1 Fluoro 2 Prop 2 En 1 Yloxy Benzene

Green Chemistry Approaches in its Synthesis and Transformations

The traditional synthesis of aryl allyl ethers, including 1-fluoro-2-(prop-2-en-1-yloxy)benzene, often relies on the Williamson ether synthesis. This method typically involves an alkoxide and a primary alkyl halide, which can present environmental and efficiency challenges related to solvent use, waste generation, and energy consumption. wikipedia.orgbyjus.com Future research is actively pursuing greener alternatives to mitigate these issues.

Emerging trends focus on several key areas:

Sustainable Solvents and Catalysts: A significant advancement is the move towards metal-free synthesis conditions. For instance, the arylation of allylic alcohols using diaryliodonium salts can be performed in water with sodium hydroxide (B78521) as the base, avoiding expensive and toxic metal catalysts and organic solvents. organic-chemistry.org Another approach involves the use of phase-transfer catalysts or solvent-free conditions, which can improve reaction efficiency and reduce waste. mdpi.com

Alternative Alkylating Agents: Research into catalytic Williamson ether synthesis (CWES) explores the use of weaker, less hazardous alkylating agents like carboxylic acid esters at high temperatures (above 300°C). acs.orgresearchgate.net This approach avoids the production of salt byproducts and utilizes more benign reagents.

Energy Efficiency: The use of microwave irradiation in conjunction with flow chemistry systems has been shown to dramatically reduce reaction times for Williamson ether synthesis compared to conventional heating, contributing to a more energy-efficient process. researchgate.net

These green methodologies promise a more sustainable life cycle for this compound, from its initial synthesis to its subsequent chemical transformations.

Table 1: Comparison of Synthetic Approaches for Aryl Allyl Ethers

| Feature | Traditional Williamson Synthesis | Emerging Green Approaches |

|---|---|---|

| Catalyst | Often stoichiometric strong base (e.g., NaH) | Catalytic base, phase-transfer catalysts, or metal-free systems organic-chemistry.org |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Water, solvent-free conditions, or recyclable solvents organic-chemistry.orgmdpi.com |

| Reagents | Strong alkylating agents (e.g., allyl bromide) | Weaker alkylating agents (e.g., esters), diaryliodonium salts organic-chemistry.orgacs.org |

| Energy Input | Conventional heating (hours) byjus.com | Microwave irradiation (minutes) researchgate.net |

| Byproducts | Stoichiometric salt waste | Minimal waste, water as a byproduct in some cases mdpi.com |

Exploration of Photochemical Reactions and Photoinduced Processes

The thermal reactivity of aryl allyl ethers is dominated by the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that converts the ether into an ortho-allyl phenol (B47542) upon heating. organic-chemistry.orgmasterorganicchemistry.com However, the exploration of photochemical pathways for this compound represents a significant and largely untapped research avenue.

Future investigations could focus on:

Photo-Claisen Rearrangement: While the Claisen rearrangement is typically thermally induced, the development of a photo-Claisen rearrangement could offer milder reaction conditions and potentially different selectivity. lscollege.ac.in This would be particularly valuable for substrates that are sensitive to high temperatures.

Cycloaddition Reactions: The electronically distinct aromatic ring and the allyl group's double bond provide sites for potential photochemical cycloadditions. Research could explore [2+2] or [4+4] cycloadditions, either intramolecularly or with other reactants, to generate novel, complex polycyclic structures that are not accessible through thermal routes.

Fluorine-Directed Photoreactivity: The influence of the fluorine substituent on the excited-state properties of the benzene (B151609) ring is a key area for investigation. dntb.gov.ua Fluorine's strong electronegativity can alter the molecule's absorption and emission properties, potentially enabling new photoreactions or influencing the quantum yield of known processes.

Systematic studies in this area could reveal unique, light-induced transformations, expanding the synthetic utility of this compound beyond its current scope.

Integration into Flow Chemistry Systems for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis and transformation of fine chemicals like this compound. nih.gov Flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalability, making it a key area for future development.

Prospective benefits of integrating this compound into flow systems include:

Enhanced Safety and Control: Many etherification and rearrangement reactions are exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of thermal runaways. nih.gov This is particularly important when handling reactive intermediates.

Improved Efficiency and Yield: The rapid mixing and superior heat transfer in microreactors can lead to faster reaction times and higher yields compared to batch processes. nih.gov For the synthesis of this compound, a flow system could be coupled with microwave irradiation to achieve near-quantitative yields with significantly reduced processing times. researchgate.net

Scalability and Automation: Flow chemistry allows for straightforward scaling by extending the operation time or by "numbering up" (running multiple reactors in parallel). This approach avoids the complex and often unpredictable challenges of scaling up batch reactors. Furthermore, flow systems can be automated for continuous production and purification, reducing manual intervention and improving process consistency.

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mixing | Often inefficient and variable | Rapid and highly efficient |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes |

| Scalability | Complex, requires re-optimization | Straightforward (time extension or numbering-up) |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

| Integration | Difficult to couple with other technologies | Easily integrated with purification and analytical tools nih.gov |

Development of Novel Analytical Techniques for In-Situ Monitoring

To fully optimize the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. The development and application of novel in-situ analytical techniques are critical for gaining this real-time insight, moving beyond traditional offline analysis.

Future research will likely incorporate Process Analytical Technology (PAT) to monitor key transformations:

Spectroscopic Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, products, and intermediates. spectroscopyonline.com For example, monitoring the Claisen rearrangement would involve tracking the disappearance of the ether C-O stretch and the appearance of the phenolic O-H stretch. This allows for precise determination of reaction endpoints and the identification of transient species.

Real-Time Kinetic Analysis: By continuously monitoring reaction progress, detailed kinetic models can be developed. This information is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize impurities. spectroscopyonline.com

Fluorescence-Based Screening: For exploring the applications of this compound, high-throughput methods like in-situ inhibitor synthesis and screening (ISISS) using fluorescence polarization could rapidly identify derivatives with valuable biological activity. nih.gov

Implementing these techniques, particularly within automated flow chemistry systems, would enable a data-rich approach to process development, leading to more robust and efficient chemical manufacturing. spectroscopyonline.com

Computational Design of Next-Generation Analogues with Tailored Reactivity

Computational chemistry is a powerful predictive tool that can guide experimental efforts, saving time and resources. nih.gov For this compound, computational modeling offers a pathway to design next-generation analogues with precisely tailored properties and reactivity.

Emerging computational avenues include:

Predicting Reaction Pathways and Energetics: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and calculate the activation energies for key transformations like the Claisen rearrangement. This allows researchers to predict how different substituents on the aromatic ring or allyl group will affect reaction rates and selectivity.

Rational Catalyst Design: Computational modeling can simulate the interaction between a substrate and a catalyst. nih.gov This enables the in-silico design of new catalysts optimized for specific transformations of this compound or its derivatives, enhancing efficiency and selectivity.

Designing Functional Molecules: By calculating properties such as electronic distribution, bond energies, and reactivity indices, computational methods can guide the design of new analogues for specific applications. mdpi.com For example, models could predict how modifications to the structure would influence its binding affinity to a biological target or its properties as a monomer in polymer synthesis. The fluorine atom's position and strong electron-withdrawing nature, for instance, significantly influence the electronic properties of the molecule, a factor that can be systematically studied and exploited through computational design. researchgate.net

This synergy between computational prediction and experimental validation will accelerate the discovery of novel compounds derived from the this compound scaffold with enhanced performance for targeted applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.